1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Overview
Description
“1-(3-Methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is a chemical compound . It is used in various research and development applications .
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
This compound’s physical and chemical properties are not detailed in the search results .Scientific Research Applications
Chemical Synthesis and Derivative Formation
1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide has been a focus in chemical synthesis, particularly in the formation of various derivatives. The compound undergoes reactions to form mono- and dialkyl derivatives. It also reacts with alkyl halides, methylene iodide, and ethylene bromide to give different bridged derivatives, highlighting its versatility in chemical reactions (Knollmüller, 1971).
Multicomponent Synthesis
The compound serves as a crucial component in multicomponent synthesis processes. For instance, it has been used in the synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides via a three-component interaction. This highlights its role in facilitating complex chemical reactions and leading to the formation of new compounds (Lega et al., 2016).
Catalysis in Asymmetric Organocatalysis
Derivatives of 1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide have been utilized as catalysts in asymmetric organocatalysis. These catalysts have proven effective in promoting reactions like the highly enantioselective hydrazination of 1,3-dicarbonyl compounds and the isomerization of alkynoates to allenoates with high enantioselectivity (Inokuma et al., 2011).
Pharmacological Relevance
The compound and its derivatives exhibit pharmacological relevance. They have been recognized for their potential in medicinal chemistry due to their biological activities. For instance, certain derivatives have been linked to anti-inflammatory properties and have been used in the treatment of inflammation (Matson, 1990). Additionally, some derivatives have shown promising antibacterial and DPPH radical scavenging activities, indicating their potential in drug development (Zia-ur-Rehman et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3S/c1-12-5-4-6-13(9-12)10-17-15-8-3-2-7-14(15)16(18)11-21(17,19)20/h2-9H,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPMRQVRDJSRHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)CS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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